2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Scientific Research Applications
Antibacterial Activity
Quinoxaline derivatives, including those similar to 2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline, have been studied for their antibacterial properties. A study by Alavi et al. (2017) focused on the green synthesis of novel quinoxaline sulfonamides, demonstrating their effective antibacterial activities against Staphylococcus spp. and Escherichia coli. This suggests that such compounds can be explored for potential use in combating bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Anti-inflammatory and Analgesic Effects
Research into quinoxaline derivatives has also included the exploration of their anti-inflammatory and analgesic effects. Smits et al. (2008) discovered that certain quinoxaline compounds, such as 2-(4-methyl-piperazin-1-yl)-quinoxaline, serve as lead structures for histamine H4 receptor ligands with potent anti-inflammatory properties in vivo, indicating potential therapeutic applications in inflammation-related conditions (Smits, Lim, Hanzer, Zuiderveld, Guaita, Adami, Coruzzi, Leurs, & de Esch, 2008).
Anticancer Potential
Furthermore, the synthesis of quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, as reported by Ortega et al. (2000), highlights the hypoxic-cytotoxic agents among piperazine and aniline derivatives of quinoxalines. This points towards their potential use in cancer therapy, especially in targeting hypoxic tumor cells, thereby opening new avenues for anticancer drug development (Ortega, Morancho, Martinez‐Crespo, Sainz, Montoya, López de Cerain, & Monge, 2000).
Neuroprotective Properties
Quinoxalines, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been shown to possess neuroprotective properties against cerebral ischemia. NBQX acts as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia even when administered post-ischemia. This suggests a potential application in the development of treatments for stroke and other neurodegenerative diseases (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-3-(4-phenylpiperazin-1-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O2S/c26-20-12-10-19(11-13-20)18-33(31,32)25-24(27-22-8-4-5-9-23(22)28-25)30-16-14-29(15-17-30)21-6-2-1-3-7-21/h1-13H,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRXZVOECFXGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.